Pidotimod Impurity Eeter

CAS No.: 131805-70-4

Cat. No.: VC8229631

Molecular Formula: C11H16N2O4S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131805-70-4 |

|---|---|

| Molecular Formula | C11H16N2O4S |

| Molecular Weight | 272.32 g/mol |

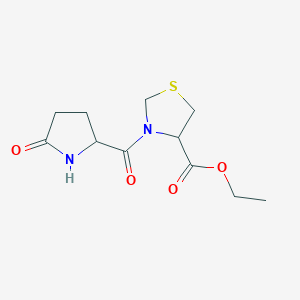

| IUPAC Name | ethyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14) |

| Standard InChI Key | HGMOYCRECBXXPV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2 |

| Canonical SMILES | CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2 |

Introduction

Chemical Structure and Properties

Pidotimod Impurity Eeter is characterized by the IUPAC name (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate and molecular formula C₁₁H₁₆N₂O₄S (molecular weight: 272.32 g/mol) . Its structure integrates a thiazolidine ring linked to a pyroglutamic acid moiety via an ester bond, differing from Pidotimod by the ethyl ester group at the carboxylate position. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₄S |

| Molecular Weight | 272.32 g/mol |

| CAS Number | 131805-70-4 |

| Stereochemistry | (R)-thiazolidine, (S)-pyrrolidone |

Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms the esterification at the thiazolidine carboxyl group . The impurity’s polarity and solubility profile align with its parent compound, necessitating reversed-phase chromatography for separation .

Synthesis and Formation Pathways

The synthesis of Pidotimod Impurity Eeter typically occurs during the coupling of L-pyroglutamic acid and L-thioproline ethyl ester. A patented method (CN111233854A) outlines the following steps :

-

Reaction Setup: L-thioproline ethyl ester hydrochloride is dissolved in dichloromethane under inert conditions.

-

Base Addition: Sodium hydroxide adjusts the pH to 8–9, facilitating deprotonation.

-

Coupling Agent: Dicyclohexylcarbodiimide (DCC) activates the carboxyl group of L-pyroglutamic acid.

-

Esterification: The activated intermediate reacts with the thioproline ester, yielding the impurity.

Industrial-scale production emphasizes temperature control (0–5°C) and stoichiometric precision to minimize byproduct formation . The impurity’s persistence in final formulations correlates with reaction time and catalyst purity, underscoring the need for process optimization.

Analytical Methods for Detection and Characterization

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) on a C₁₈ column (250 mm × 4.6 mm, 5 µm) effectively resolves Pidotimod Impurity Eeter from the active pharmaceutical ingredient (API). A mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) achieves baseline separation at 210 nm detection .

Mass Spectrometric Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies the impurity’s molecular ion at m/z 273.1 [M+H]⁺, with fragmentation patterns confirming the ester bond cleavage (m/z 201.0) and thiazolidine ring integrity .

Structural Confirmation

-

Infrared (IR) Spectroscopy: Peaks at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O) distinguish the impurity from Pidotimod .

-

NMR Spectroscopy: ¹H-NMR signals at δ 4.25 (q, 2H, -OCH₂CH₃) and δ 1.30 (t, 3H, -CH₂CH₃) verify the ethyl ester group .

Stability and Degradation Behavior

Stress testing under ICH Q1A(R2) conditions reveals the impurity’s behavior :

| Stress Condition | Degradation Pathway | Impurity Increase |

|---|---|---|

| Acidic (0.1M HCl) | Ester hydrolysis | 2.1% |

| Alkaline (0.1M NaOH) | Thiazolidine ring opening | 3.8% |

| Oxidative (3% H₂O₂) | Sulfur oxidation | 1.5% |

| Photolytic (1.2M lux) | No significant degradation | <0.5% |

The impurity exhibits moderate stability under thermal conditions (40°C/75% RH), with a degradation rate of 0.9% over 30 days .

Comparative Analysis with Related Impurities

The table below contrasts Pidotimod Impurity Eeter with other process-related impurities :

| Impurity | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| Pidotimod Impurity Eeter | 131805-70-4 | C₁₁H₁₆N₂O₄S | Ethyl ester at thiazolidine C4 |

| Pidotimod Impurity 2 | 135124-63-9 | C₁₁H₁₆N₂O₄S | Methyl ester at pyrrolidone C5 |

| Pidotimod Degradant A | Not Available | C₉H₁₂N₂O₃S | Hydrolyzed ester, free carboxylic acid |

Research Gaps and Future Directions

Current research lacks data on the impurity’s pharmacokinetics and toxicological profile. Future studies should explore:

-

In Vitro Toxicity: Assessing cytotoxicity in human hepatocyte models.

-

Synthetic Byproducts: Investigating novel routes to minimize esterification.

-

Biological Activity: Evaluating immunomodulatory potential, given structural parallels to thiazolidine antidiabetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume